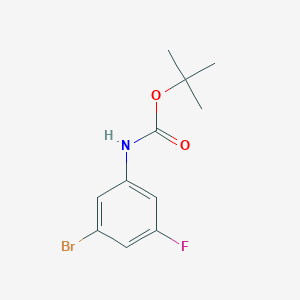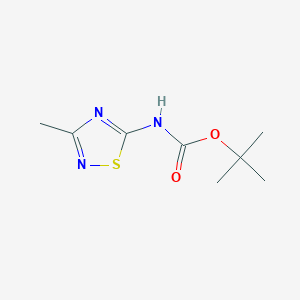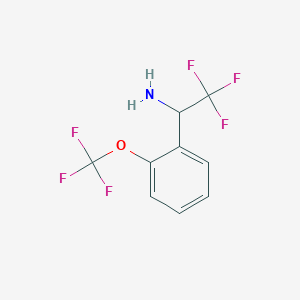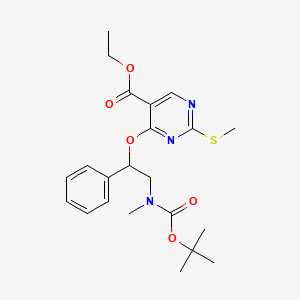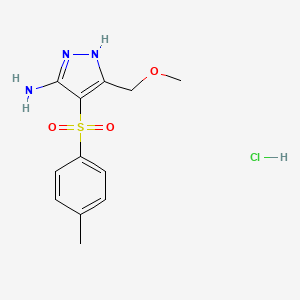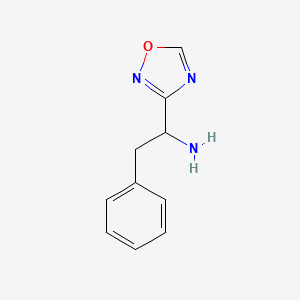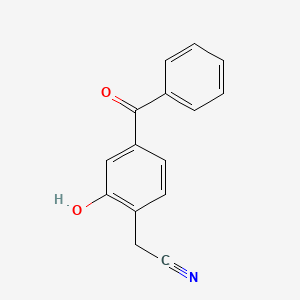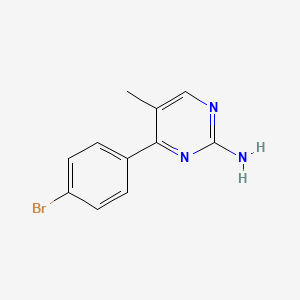![molecular formula C6H7N5 B13099183 3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-83-1](/img/structure/B13099183.png)
3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. These compounds are characterized by a fused ring system consisting of triazole and triazine rings. The presence of nitrogen atoms in the ring structure imparts unique chemical and physical properties to these compounds, making them of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with suitable carbonyl compounds, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents; reactions may require acidic or basic conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as an antiviral drug.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis . The compound’s structure allows it to mimic nucleic bases, thereby integrating into viral DNA or RNA and disrupting the replication process .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
C–C bonded bis-5,6 fused triazole–triazine compounds: These compounds also feature a fused triazole-triazine ring system and are used in similar applications.
Uniqueness
3,7-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in the development of energetic materials and as a potential therapeutic agent .
Propiedades
Número CAS |
61139-83-1 |
|---|---|
Fórmula molecular |
C6H7N5 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3,7-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-3-11-6(9-8-4)7-5(2)10-11/h3H,1-2H3 |
Clave InChI |
UVKQNPAZXMYMJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=N2)C)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
